molecular formula C15H20ClNO3 B3038404 3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid CAS No. 861207-69-4

3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid

Cat. No.: B3038404
CAS No.: 861207-69-4
M. Wt: 297.78 g/mol
InChI Key: VTRVCCYSGMZYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the molecular formula C15H20ClNO3 and a molecular weight of 297.78 g/mol, has garnered attention for its potential therapeutic applications.

Preparation Methods

The synthesis of 3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid involves several steps. One common synthetic route includes the reaction of 3-chloropropanoic acid with 4-isopropylphenylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of industrial reactors and continuous flow systems to produce the compound in bulk quantities.

Chemical Reactions Analysis

3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders and as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to various biological effects. For example, it may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions .

Comparison with Similar Compounds

When compared to similar compounds, 3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid stands out due to its unique chemical structure and specific biological activities. Similar compounds include:

    3-Amino-3-(4-isopropylphenyl)-propionic acid: This compound shares a similar backbone but lacks the chloropropanoyl group, which may result in different biological activities.

    3-Amino-3-(4-ethylphenyl)propanoic acid: Another similar compound with an ethyl group instead of an isopropyl group, leading to variations in its chemical and biological properties.

Properties

IUPAC Name

3-(3-chloropropanoylamino)-3-(4-propan-2-ylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-10(2)11-3-5-12(6-4-11)13(9-15(19)20)17-14(18)7-8-16/h3-6,10,13H,7-9H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRVCCYSGMZYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501153524
Record name β-[(3-Chloro-1-oxopropyl)amino]-4-(1-methylethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861207-69-4
Record name β-[(3-Chloro-1-oxopropyl)amino]-4-(1-methylethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861207-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[(3-Chloro-1-oxopropyl)amino]-4-(1-methylethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.